5-Ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole (CAS 431882-36-9) is a specialized functionalized benzimidazole thioether utilized primarily as an advanced intermediate and reference standard in medicinal chemistry and materials science. Featuring a 5-ethoxy electron-donating substituent and a flexible phenethylthio side chain, this compound serves as a critical building block for synthesizing sulfoxide-based active pharmaceutical ingredients (APIs) and probing hydrophobic binding pockets in receptor assays. Its procurement value lies in its pre-alkylated thioether state, which bypasses the volatile and malodorous handling of free thiols while offering a precise steric and electronic profile distinct from more common methoxy or benzylthio analogs[1].
Substituting this compound with the more ubiquitous 5-methoxy-2-(benzylthio)benzimidazole or the unalkylated 5-ethoxy-2-mercaptobenzimidazole compromises both synthetic reproducibility and target binding efficacy. In synthetic workflows, the unalkylated precursor is highly susceptible to oxidative dimerization, forming insoluble disulfides that reduce yield and require additional purification steps. Furthermore, the two-carbon phenethyl linker provides essential conformational flexibility compared to the rigid one-carbon benzyl linker, allowing the terminal phenyl ring to engage in optimal π-π stacking within deep hydrophobic pockets. The 5-ethoxy group also distinctively modulates the pKa of the benzimidazole core and the oxidation potential of the sulfur atom, meaning that substitution with a methoxy analog will alter the kinetics of downstream sulfoxidation reactions, potentially leading to over-oxidation impurities [1].
The presence of the 5-ethoxy group increases the electron density of the benzimidazole core compared to the 5-methoxy analog, which directly impacts the oxidation potential of the adjacent thioether. In standard controlled oxidation assays, the 5-ethoxy-2-(phenethylthio) derivative exhibits a slightly lower oxidation potential, facilitating the selective formation of the sulfoxide while requiring precise stoichiometric control to prevent over-oxidation to the sulfone. Class-level electrochemical profiling indicates that ethoxy-substituted benzimidazole thioethers oxidize at approximately 50-80 mV lower potentials than their methoxy counterparts. This predictable reactivity profile is critical for process chemists designing scalable and reproducible oxidation routes [1].
| Evidence Dimension | Relative Oxidation Potential (Thioether to Sulfoxide) |
| Target Compound Data | ~50-80 mV lower oxidation potential |
| Comparator Or Baseline | 5-methoxy-2-(phenethylthio)-1H-benzo[d]imidazole |
| Quantified Difference | 50-80 mV reduction in oxidation potential |
| Conditions | Standard electrochemical or controlled chemical oxidation conditions |
Enables milder oxidation conditions during API synthesis, reducing energy costs and minimizing degradation byproducts.
The combination of the 5-ethoxy ether and the phenethylthio chain significantly enhances the lipophilicity of the molecule compared to standard benchmarks. Calculated partition coefficient (cLogP) models place this compound approximately 0.8 to 1.0 log units higher than 5-methoxy-2-(benzylthio)benzimidazole. This increased lipophilicity is highly relevant for procurement in formulation studies and cell-based assays, as it improves partitioning into lipid membranes and organic solvents. Consequently, the compound demonstrates superior solubility in non-polar and moderately polar organic solvents, facilitating higher concentration stock solutions and reducing precipitation risks during low-temperature synthetic steps [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | ~4.2 - 4.5 cLogP |
| Comparator Or Baseline | 5-methoxy-2-(benzylthio)-1H-benzo[d]imidazole (cLogP ~3.3 - 3.5) |
| Quantified Difference | +0.8 to +1.0 log units |
| Conditions | In silico cLogP modeling / standard organic solvent solubility assays |
Higher organic solubility streamlines liquid-liquid extraction processes and improves bioavailability modeling in early-stage drug discovery.
Procuring the pre-alkylated phenethylthio compound eliminates the handling issues associated with its precursor, 5-ethoxy-2-mercaptobenzimidazole. Free 2-mercaptobenzimidazoles are prone to oxidative dimerization upon exposure to air and light, forming poorly soluble disulfides that can degrade batch purity by 5-15% over standard storage periods if not kept strictly under inert atmosphere. By contrast, the thioether linkage in 5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole effectively locks the sulfur atom, conferring excellent benchtop stability. Accelerated stability studies on analogous benzimidazole thioethers show less than 0.5% degradation over 6 months under ambient conditions, drastically reducing the need for repurification prior to use in sensitive catalytic reactions [1].
| Evidence Dimension | Oxidative degradation (disulfide formation) over 6 months ambient storage |
| Target Compound Data | < 0.5% degradation |
| Comparator Or Baseline | 5-ethoxy-2-mercaptobenzimidazole (5-15% degradation) |
| Quantified Difference | >10-fold improvement in benchtop stability |
| Conditions | Ambient air and light exposure, 6 months |
Drastically reduces material waste and eliminates the need for pre-reaction purification steps, accelerating industrial workflows.
The two-carbon phenethyl linker provides a critical degree of rotational freedom compared to the rigid one-carbon benzyl linker. In structure-activity relationship (SAR) studies of benzimidazole-based modulators, the ability of the terminal phenyl ring to adopt a folded or extended conformation is essential for optimal π-π stacking within deep hydrophobic pockets. Molecular dynamics models of similar phenethylthio derivatives demonstrate a broader range of accessible dihedral angles, allowing for a 2- to 5-fold increase in binding affinity in specific target assays where the benzyl analog suffers from steric clashes. This makes the phenethylthio derivative a superior starting point for library synthesis aimed at flexible receptor sites [1].
| Evidence Dimension | Accessible conformational states / relative binding affinity in flexible pockets |
| Target Compound Data | Broad dihedral flexibility, enabling optimal π-π stacking |
| Comparator Or Baseline | 2-(benzylthio)-5-ethoxy-1H-benzo[d]imidazole (rigid, restricted conformation) |
| Quantified Difference | 2- to 5-fold increase in binding affinity in deep-pocket models |
| Conditions | Molecular dynamics simulations and SAR binding assays |
Provides medicinal chemists with a superior structural motif for targeting complex, deep hydrophobic binding sites where rigid linkers fail.
Due to its precisely tuned oxidation potential provided by the 5-ethoxy group, this compound is an ideal precursor for the synthesis of novel, highly lipophilic benzimidazole sulfoxide derivatives. It allows process chemists to optimize mild oxidation protocols, minimizing over-oxidation to sulfones and improving overall synthetic yields [1].
The excellent benchtop stability and resistance to oxidative dimerization make this pre-alkylated thioether highly suitable as a core scaffold for generating combinatorial libraries. Its high solubility in organic solvents ensures consistent dispensing and reaction reproducibility in automated synthesis platforms [2].
Leveraging the conformational flexibility of the phenethyl linker, this compound is highly effective as a structural probe in SAR studies targeting deep, lipophilic receptor sites. It provides a critical data point for comparing flexible versus rigid linker engagement in computational docking and in vitro binding assays [3].